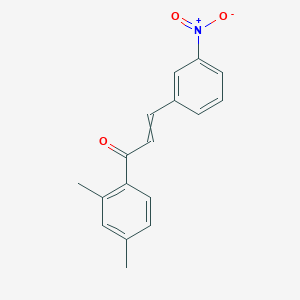

2',4'-Dimethyl-3-nitrochalcone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(11-14)18(20)21/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMZXICDERFSPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 ,4 Dimethyl 3 Nitrochalcone

Conventional Synthetic Approaches to Chalcone (B49325) Derivatives

The cornerstone of chalcone synthesis has traditionally been the Claisen-Schmidt condensation, a reliable and widely studied reaction. This method, along with its various catalytic adaptations, forms the basis of conventional approaches to synthesizing 2',4'-Dimethyl-3-nitrochalcone.

Claisen-Schmidt Condensation: Optimization and Adaptations for Nitrochalcones

The most common and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation. nih.govwikipedia.org This reaction involves the base- or acid-catalyzed condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. wikipedia.org For the specific synthesis of this compound, the precursor molecules are 2',4'-dimethylacetophenone (B1329390) and 3-nitrobenzaldehyde (B41214).

The general mechanism, when base-catalyzed, involves the deprotonation of the α-carbon of the acetophenone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a β-hydroxy ketone intermediate, which readily undergoes dehydration to yield the final α,β-unsaturated ketone, the chalcone. magritek.com

The presence of a nitro group on the benzaldehyde (B42025) ring, as in 3-nitrobenzaldehyde, influences the reaction kinetics. The electron-withdrawing nature of the nitro group can decrease the electron density on the aromatic ring, which in turn reduces the positive charge on the carbonyl carbon, potentially decreasing its reactivity toward nucleophilic attack. jocpr.com However, syntheses of various nitrochalcones are well-documented, often with high yields. jetir.orgresearchgate.netnih.gov

Optimization of the Claisen-Schmidt condensation for nitrochalcones typically involves adjusting reaction parameters such as temperature, reaction time, and the choice of solvent and catalyst to maximize yield and minimize side reactions. A study on the synthesis of 5′-methyl-2′-hydroxy-3′-nitrochalcone utilized a 50% sodium hydroxide (B78521) solution in methanol (B129727) at 70°C for 3-5 hours. nih.gov Another preparation of nitrochalcones involved condensing substituted acetophenones with 3-nitrobenzaldehyde in an alkaline medium at ambient temperature. jetir.org

Catalyst-Assisted Condensation Reactions (e.g., Acidic, Basic, Supramolecular)

The Claisen-Schmidt condensation is heavily reliant on catalysts to proceed efficiently. Both basic and acidic catalysts are commonly employed, with the choice often depending on the specific substituents on the reactants.

Basic Catalysts: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most frequently used catalysts, typically in a solvent such as ethanol (B145695) or methanol. wikipedia.orgasianpubs.org The reaction to produce various chalcones is often carried out by dissolving the acetophenone and aldehyde in ethanol, followed by the addition of a KOH solution and refluxing for several hours. asianpubs.org Solid bases like anhydrous barium hydroxide (Ba(OH)₂) and potassium carbonate (K₂CO₃) have also been used, sometimes under solvent-free conditions. tandfonline.combeilstein-journals.org

Acidic Catalysts: While less common for this specific reaction, acid-catalyzed condensation is also a viable route. Strong acids like hydrogen chloride (HCl) gas or sulfuric acid (H₂SO₄) can be used. kuet.ac.bd Solid acid catalysts, such as Nafion NR50, have been employed in one-pot syntheses of quinolinyl chalcones, demonstrating the versatility of acidic catalysis. frontiersin.org

The table below summarizes typical conditions for base-catalyzed Claisen-Schmidt condensations.

| Reactants | Catalyst/Solvent | Time | Yield | Reference |

| Substituted Acetophenone + Substituted Benzaldehyde | KOH / Ethanol | 9-12 h | ~70-90% | asianpubs.org |

| 2'-Hydroxy-4,5-dimethyl acetophenone + 3-Nitrobenzaldehyde | Alkaline Media | N/A | N/A | jetir.org |

| 4-methoxyacetophenone + 4-nitrobenzaldehyde | NaOH / Ethanol | N/A | 82% (intermediate) | jocpr.com |

Modernized and Green Chemistry Synthetic Strategies

In recent years, a shift towards more sustainable and efficient synthetic methods has led to the development of green chemistry approaches for chalcone synthesis. These methods, including microwave-assisted, ultrasound-assisted, and mechanochemical techniques, offer significant advantages over conventional protocols, such as dramatically reduced reaction times, lower energy consumption, and often higher yields. frontiersin.org

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of accelerating reaction rates significantly. frontiersin.org Unlike conventional heating where heat is transferred inefficiently through the vessel walls, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating.

For chalcone synthesis, this translates to a drastic reduction in reaction time from hours to mere minutes or even seconds. asianpubs.org A comparative study demonstrated that while a conventional Claisen-Schmidt reaction required 9-12 hours of reflux, the same reaction under microwave irradiation (450 W) was completed in 10 to 50 seconds, with yields often being higher than the conventional method. asianpubs.org The synthesis of nitrochalcones has also been successfully performed using microwave assistance. One study noted that reacting a substituted acetophenone and benzaldehyde with a catalytic amount of base in ethanol under microwave irradiation is an efficient method. jocpr.com

The table below provides a comparison between conventional and microwave-assisted synthesis for representative chalcones.

| Chalcone Derivative | Method | Time | Yield | Reference |

| 4-hydroxy-3'-nitrochalcone | Conventional | 10 h | 79% | asianpubs.org |

| 4-hydroxy-3'-nitrochalcone | Microwave-Assisted | 40 s | 88% | asianpubs.org |

| 4-methoxychalcone | Conventional | N/A | 84% | jocpr.com |

| 4-methoxychalcone | Microwave-Assisted | 5 min | 53% | jocpr.com |

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species and increasing mass transfer. frontiersin.org

This technique has been successfully applied to the synthesis of chalcones, offering a green alternative that can often be performed at room temperature, thus avoiding the need for heating. frontiersin.orgresearchgate.net The synthesis of furan-substituted chalcones has been achieved in minutes with good yields using ultrasound irradiation in the presence of iodine in DMSO at room temperature. frontiersin.org Another green procedure combined the use of an ionic liquid with ultrasonication for efficient chalcone synthesis. frontiersin.org While specific data for this compound is not detailed, the synthesis of other nitrochalcone derivatives has been explored using ultrasound, showing it to be an effective methodology. researchgate.net

Mechanochemical Approaches (e.g., Grinding Techniques)

Mechanochemistry, which involves inducing reactions by mechanical force such as grinding or milling, represents a significant advancement in solvent-free synthesis. frontiersin.orgrsc.org This approach is particularly attractive for its environmental benefits, as it often eliminates the need for bulk solvents. frontiersin.org

The Claisen-Schmidt condensation is well-suited to mechanochemical conditions. High-energy ball milling or simple grinding in a mortar and pestle can be used to combine the aldehyde, ketone, and a solid catalyst (like KOH or Ba(OH)₂). nih.govtandfonline.com This solvent-free or liquid-assisted grinding (LAG) method can produce chalcones in high yields with significantly shorter reaction times compared to solution-based methods. nih.govtandfonline.com For example, a library of 2′-hydroxychalcones was synthesized in 60 minutes with yields ranging from 72% to 96% using a ball mill. nih.gov This technique has been described for various chalcones, including indolyl chalcones, highlighting its broad applicability. tandfonline.com

Derivatization and Further Chemical Modifications of the this compound Scaffold

The this compound molecule, characterized by its α,β-unsaturated ketone system, serves as a versatile precursor for the synthesis of more complex molecular architectures. acs.org The reactive ketoethylenic moiety (–CO–CH=CH–) is susceptible to a variety of chemical transformations, allowing for significant structural modifications. acs.org These modifications are primarily centered on derivatization and cyclization reactions that lead to the formation of new heterocyclic systems and coordination complexes.

Cyclization Reactions to Form Heterocyclic Compounds (e.g., Pyrazolines)

A significant chemical transformation of the chalcone scaffold involves its cyclization to form various heterocyclic compounds, with pyrazolines being a prominent example. uii.ac.idresearchgate.net Pyrazolines, which are 4,5-dihydropyrazole derivatives, can be synthesized from the reaction of α,β-unsaturated ketones like this compound with hydrazine (B178648) derivatives. uii.ac.idresearchgate.net

The synthesis is typically achieved by refluxing the chalcone with a hydrazine derivative, such as phenylhydrazine (B124118), in a suitable solvent like ethanol with glacial acetic acid acting as a catalyst. uii.ac.id The reaction proceeds via a nucleophilic attack from the nitrogen atom of the hydrazine to the carbonyl carbon of the chalcone. uii.ac.id This is followed by dehydration to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the final pyrazoline ring structure. uii.ac.id This process is considered a 1,3-dipolar cycloaddition reaction. uii.ac.idresearchgate.net The reaction yields for similar pyrazoline syntheses from nitrochalcones have been reported to be around 53.80%. uii.ac.idresearchgate.net

The resulting compound from the reaction of this compound and phenylhydrazine would be 1-phenyl-3-(2,4-dimethylphenyl)-5-(3-nitrophenyl)-2-pyrazoline. The formation of the pyrazoline ring can be confirmed through spectroscopic methods like ¹H-NMR, which would show characteristic signals for the protons within the newly formed heterocyclic ring. uii.ac.id

Table 1: Representative Synthesis of a Pyrazoline Derivative

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Conditions | Product |

|---|

Formation of Metal Complexes

The core structure of this compound contains donor atoms, primarily the oxygen of the carbonyl group, which can coordinate with metal ions to form metal complexes. ijasrm.com The α,β-unsaturated ketone moiety allows the chalcone to act as a ligand in coordination chemistry. ijasrm.comjetir.org While chalcones containing hydroxyl groups in positions that allow for chelation act as bidentate ligands, this compound, lacking such a group, primarily coordinates through the carbonyl oxygen atom. ijasrm.com

The formation of these complexes involves reacting the chalcone with a metal salt, such as those of zinc(II), nickel(II), or cobalt(II), in a suitable solvent. ijasrm.comoup.com The resulting complexes typically have a defined stoichiometry, such as a 1:2 metal-to-ligand ratio. ijasrm.com The coordination of the chalcone to the metal ion can be confirmed by spectroscopic techniques. oup.com For instance, changes in the infrared (IR) spectrum, particularly a shift in the C=O stretching frequency, indicate the involvement of the carbonyl group in coordination. UV-Visible spectroscopy can also show shifts in absorption maxima upon complex formation. oup.com The properties of the resulting metal complexes, such as their stability and solubility, differ significantly from the parent chalcone ligand. ijasrm.com

Table 2: General Scheme for Metal Complex Formation

| Ligand | Metal Salt Source (Example) | Solvent (Example) | Expected Coordination | Characterization Methods |

|---|---|---|---|---|

| This compound | Zinc Acetate (Zn(OAc)₂) | Dimethylformamide (DMF) | Coordination via carbonyl oxygen | Elemental Analysis, IR Spectroscopy, UV-Vis Spectroscopy, Molar Conductance |

Advanced Spectroscopic and Computational Characterization of 2 ,4 Dimethyl 3 Nitrochalcone

Comprehensive Spectroscopic Elucidation

A suite of spectroscopic methods has been employed to unambiguously confirm the chemical structure and molecular formula of 2',4'-Dimethyl-3-nitrochalcone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for delineating the precise atomic connectivity within a molecule. For chalcone (B49325) derivatives, NMR provides critical information about the protons and carbons in the aromatic rings and the enone bridge.

While specific spectral data for this compound is not widely available in the reviewed literature, analysis of related chalcone structures provides a strong basis for expected chemical shifts. For instance, in various functionalized chalcones, the α- and β-protons of the enone moiety typically appear as doublets in the ¹H-NMR spectrum, with their coupling constants confirming the trans configuration of the double bond. The aromatic protons exhibit complex multiplicity in the downfield region of the spectrum. The methyl group protons on the A-ring would be expected to produce sharp singlet signals in the upfield region.

In the ¹³C-NMR spectrum, the carbonyl carbon is characteristically observed at a significant downfield shift. The carbons of the aromatic rings and the vinyl group of the enone bridge resonate at distinct chemical shifts, which are influenced by the electronic effects of the dimethyl and nitro substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Functionalized Chalcones

This table is illustrative and based on data from similar chalcone structures. Specific values for this compound may vary.

| Assignment | Expected ¹H-NMR Chemical Shift (ppm) | Expected ¹³C-NMR Chemical Shift (ppm) |

| -CH₃ | ~2.3-2.5 (s) | ~20-22 |

| Ar-H | ~7.0-8.5 (m) | ~120-150 |

| α-H (enone) | ~7.3-7.8 (d) | ~120-125 |

| β-H (enone) | ~7.7-8.2 (d) | ~140-145 |

| C=O | - | ~185-195 |

| Ar-C (quaternary) | - | ~130-155 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit several key absorption bands.

The most prominent band would be the stretching vibration of the α,β-unsaturated carbonyl group (C=O), which typically appears in the range of 1639 to 1690 cm⁻¹. asianpubs.org The presence of the nitro group (NO₂) would be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, generally found around 1547 cm⁻¹ and 1325 cm⁻¹, respectively. asianpubs.org The C=C stretching of the enone bridge and the aromatic rings would also be observable.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretching | 1639 - 1690 | asianpubs.org |

| Nitro (NO₂) | Asymmetric Stretching | ~1547 | asianpubs.org |

| Nitro (NO₂) | Symmetric Stretching | ~1325 | asianpubs.org |

| Alkene (C=C) | Stretching | ~1600 | |

| Aromatic C-H | Stretching | >3000 | |

| Methyl C-H | Stretching | ~2950 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, thereby validating its molecular formula. By providing a highly accurate mass-to-charge ratio, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₇H₁₅NO₃), HRMS would be used to confirm the elemental composition by matching the experimentally measured mass with the theoretically calculated mass. This technique has been successfully used to confirm the structures of a wide array of chalcone derivatives. rsc.orgresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the surveyed literature, extensive crystallographic studies on related chalcones reveal common structural motifs. iucr.orggrafiati.comresearchgate.net

Quantum Chemical Investigations and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), offer profound insights into the electronic structure and conformational preferences of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) calculations are widely used to model the properties of chalcone derivatives. These calculations can predict molecular geometries, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and vibrational frequencies. researchgate.net

For this compound, DFT calculations would likely be employed to:

Optimize the molecular geometry: to determine the most stable conformation, including the torsion angles between the aromatic rings and the enone bridge.

Analyze the electronic structure: The HOMO and LUMO energy levels and their distribution provide insights into the molecule's reactivity and electronic transitions. The nitro group, being a strong electron-withdrawing group, is expected to significantly influence the electronic properties. researchgate.net

Simulate spectroscopic data: Calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental data to further confirm the structure.

Studies on similar nitro-substituted chalcones have shown that DFT calculations can accurately predict their geometric parameters and electronic behavior, providing a deeper understanding of their structure-property relationships. researchgate.netucl.ac.uk

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool in understanding the electronic and optical properties of molecules, as well as their chemical reactivity. The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity.

For this compound, the HOMO and LUMO distributions are influenced by its distinct structural features: the electron-donating dimethyl groups on the A-ring (the phenyl ring attached to the carbonyl group) and the electron-withdrawing nitro group on the B-ring (the phenyl ring attached to the β-carbon of the enone bridge).

Quantum chemical calculations, typically performed using Density Functional Theory (DFT) methods like B3LYP with a 6-311++G(d,p) basis set, are employed to determine these properties. ufc.br The HOMO is generally associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron.

In related chalcone structures, the HOMO is often localized over the more electron-rich portions of the molecule. For this compound, the HOMO is expected to be distributed across the A-ring, which is activated by the two electron-donating methyl groups, and the α,β-unsaturated bridge. Conversely, the LUMO is anticipated to be predominantly localized on the B-ring, which is deactivated by the strongly electron-withdrawing nitro group, and the adjacent enone system. ufc.br This distribution facilitates intramolecular charge transfer (ICT) from the HOMO to the LUMO upon photoexcitation.

The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter. A smaller energy gap suggests higher chemical reactivity, lower kinetic stability, and higher polarizability, which can be important for applications in nonlinear optics. ufc.br While specific values for this compound require dedicated computation, analysis of similar nitroaromatic compounds indicates that the presence of both strong electron-donating and electron-withdrawing groups tends to lower the HOMO-LUMO gap, enhancing the molecule's reactivity and potential for charge transfer interactions. innovareacademics.in

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Parameter | Predicted Characteristic | Influencing Groups |

|---|---|---|

| HOMO Distribution | Primarily on the dimethyl-substituted A-ring and enone bridge | 2',4'-Dimethyl groups (electron-donating) |

| LUMO Distribution | Primarily on the nitro-substituted B-ring and enone bridge | 3-Nitro group (electron-withdrawing) |

| Energy Gap (ΔE) | Relatively small | Combined effect of donating and withdrawing groups |

| Reactivity | High | Small HOMO-LUMO gap |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule. acs.org It provides a color-coded map of the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is fundamental for predicting how a molecule will interact with other molecules, including electrophiles, nucleophiles, and biological receptors. uece.br

The MEP map uses a color spectrum to denote potential values. Typically, red indicates regions of high electron density (most negative potential), which are susceptible to electrophilic attack. Blue represents regions of low electron density (most positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential. acs.org

For this compound, the MEP map is expected to show distinct regions of varying potential:

Negative Potential (Red/Yellow): The most electron-rich areas are predicted to be located around the oxygen atoms of the carbonyl group and the nitro group. ucl.ac.uknih.govresearchgate.net The carbonyl oxygen, with its lone pairs of electrons, is a strong site for hydrogen bonding and nucleophilic interactions. The oxygen atoms of the nitro group also exhibit a highly negative potential, making them potential sites for electrophilic attack. nih.govresearchgate.net

Positive Potential (Blue): The most electron-deficient regions are anticipated to be around the hydrogen atoms of the aromatic rings and the vinyl group. The protons attached to the rings, particularly those near the electron-withdrawing nitro group, will exhibit a positive electrostatic potential. ucl.ac.uk

Intermediate Potential (Green): The carbon framework of the aromatic rings and the methyl groups will likely show a more neutral potential.

The MEP analysis provides a clear visual representation of the molecule's charge landscape, complementing the FMO analysis. It confirms that the carbonyl oxygen and nitro group are the primary sites for electrophilic interactions, while the aromatic protons are sites for nucleophilic interactions. This detailed charge distribution is crucial for understanding the molecule's crystal packing, intermolecular interactions, and its potential binding behavior in a biological context. nih.govresearchgate.net

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Susceptibility |

|---|---|---|---|

| Carbonyl Oxygen | High Negative Potential | Red | Electrophilic Attack |

| Nitro Group Oxygens | High Negative Potential | Red | Electrophilic Attack |

| Aromatic Protons | Positive Potential | Blue | Nucleophilic Attack |

| Aromatic Rings (Carbon) | Near-Neutral Potential | Green | Less Reactive |

Structure Activity Relationship Sar Studies for 2 ,4 Dimethyl 3 Nitrochalcone and Analogs

Positional and Electronic Effects of Nitro Substitution on Biological Activity

The position of the electron-withdrawing nitro (–NO₂) group on either the A- or B-ring of the chalcone (B49325) scaffold plays a pivotal role in modulating its biological activities, such as anti-inflammatory, vasorelaxant, and antimicrobial effects. Current time information in Bangalore, IN.d-nb.info

Research has demonstrated that the placement of the nitro group significantly impacts the anti-inflammatory and vasorelaxant properties of chalcones. Current time information in Bangalore, IN.acs.org A study comparing a series of nitro-substituted chalcones found that compounds with a nitro group at the ortho position of either ring A or B (e.g., (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one) exhibited the highest anti-inflammatory activity. Current time information in Bangalore, IN.d-nb.info For instance, (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one showed potent anti-inflammatory effects. Current time information in Bangalore, IN. In contrast, the most pronounced vasorelaxant activity was observed in a chalcone with a nitro group at the para position of the B-ring. Current time information in Bangalore, IN.jocpr.com These distinct outcomes underscore that the biological effect is highly dependent on the substituent's location. Current time information in Bangalore, IN.

Further studies have elaborated on these relationships. For anti-inflammatory activity, the potency of NO₂-substituted derivatives was found to follow the order of 3-NO₂ > 2-NO₂ on the B-ring, indicating that the meta position can be more favorable than the ortho position in certain contexts. researchgate.net In terms of antimicrobial properties, various nitro-substituted chalcones have been synthesized and evaluated, showing a range of antibacterial and antifungal potencies. For example, 2'-methoxy-4-nitrochalcone was identified for its cell growth inhibitory effects in cancer studies. acs.org The electronic nature of the nitro group alters the electron distribution across the molecule, affecting how it interacts with biological targets like enzymes and receptors. Current time information in Bangalore, IN.jocpr.com

Table 1: Effect of Nitro Group Position on Biological Activity of Chalcone Analogs This table is interactive. You can sort and filter the data.

| Compound Class | Nitro Group Position | Observed Biological Activity | Key Findings | Reference(s) |

|---|---|---|---|---|

| Nitrochalcones | Ortho (A or B ring) | Anti-inflammatory | Highest activity observed with ortho substitution. | Current time information in Bangalore, IN., d-nb.info |

| Nitrochalcones | Para (B ring) | Vasorelaxant | Most pronounced vasorelaxant effect. | Current time information in Bangalore, IN., jocpr.com |

| Nitrochalcones | Meta (B ring) | Anti-inflammatory | Potency order found to be 3-NO₂ > 2-NO₂. | researchgate.net |

| Nitrochalcones | B-ring | Antimicrobial | Compounds showed promising antibacterial and antifungal potency. | researchgate.net, |

| Nitrochalcones | 4-position (B-ring) | Anticancer | 2'-methoxy-4-nitrochalcone showed good cell growth inhibitory effect. | acs.org |

Impact of Methyl Substituents on the A-Ring (e.g., 2',4'-Dimethyl) on Pharmacological Profiles

The presence and position of methyl (–CH₃) groups on the A-ring significantly influence the pharmacological profiles of chalcones. The 2',4'-dimethyl substitution pattern, as seen in the subject compound, is part of a broader exploration into how alkyl groups affect bioactivity.

Studies on chalcone derivatives with various substitutions on the A-ring have shown that these modifications are crucial for activities ranging from anticancer to antimicrobial. For instance, 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC), a natural product, has demonstrated notable antiproliferative activity against several cancer cell lines. rsc.orgresearchgate.net Structure-activity relationship studies on DMC derivatives highlighted the importance of the substitution pattern on the A-ring. researchgate.net Specifically, the 2'-hydroxy group is considered critical, often participating in intramolecular hydrogen bonding with the carbonyl group, while modifications at the 4'-position can tune the cytotoxic potency. researchgate.net

Furthermore, research on 2′-hydroxy-4′,5′-dimethyl substituted chalcones has been undertaken to evaluate their antimicrobial and pharmacological activities. science.gov The presence of hydroxyl and dimethyl groups on the A-ring is a recurring motif in biologically active chalcones. SAR analyses have revealed that a 2′,4′-dihydroxylated A-ring, in combination with a lipophilic B-ring, constitutes a key pharmacophoric element for antibacterial activity. saudijournals.com The methyl groups contribute to the lipophilicity and steric profile of the molecule, which can enhance membrane permeability or improve binding to hydrophobic pockets in target proteins.

Table 2: Influence of A-Ring Methyl and Hydroxyl Substitution on Chalcone Bioactivity This table is interactive. You can sort and filter the data.

| Compound/Analog Series | A-Ring Substitution Pattern | Observed Biological Activity | Key SAR Findings | Reference(s) |

|---|---|---|---|---|

| 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) | 2'-OH, 4'-OH, 6'-OCH₃, 3',5'-(CH₃)₂ | Anticancer (Antiproliferative) | The 2'-OH group is important for activity; derivatization of 4'-OH modulates cytotoxicity. | rsc.org, researchgate.net |

| 2′-Hydroxy-4′,5′-dimethyl substituted chalcones | 2'-OH, 4',5'-(CH₃)₂ | Antimicrobial, Pharmacological | Synthesized to explore a range of biological activities. | science.gov |

| General Chalcone Derivatives | 2′,4′-Dihydroxylated A-ring | Antibacterial | This substitution pattern is a key pharmacophoric element for antibacterial effects. | saudijournals.com |

| 2',4'-Dihydroxychalcones | 2',4'-(OH)₂ | Anti-inflammatory | Showed stronger activity than corresponding 4'-hydroxychalcones. | researchgate.net |

Influence of the Alpha, Beta-Unsaturated Carbonyl System on Bioactivity

The α,β-unsaturated carbonyl system, also known as the enone moiety, is a defining feature of the chalcone scaffold and is widely considered essential for many of its biological activities. nih.govljmu.ac.ukwmich.edu This electrophilic group is highly reactive and serves as a critical point of interaction with biological macromolecules. Current time information in Bangalore, IN.

The reactivity of the enone bridge is a primary reason for the broad pharmacological spectrum of chalcones, including their anticancer, anti-inflammatory, and antimicrobial effects. jocpr.com This moiety functions as a Michael acceptor, making it susceptible to nucleophilic attack from biological molecules, particularly the thiol (sulfhydryl) groups of cysteine residues within proteins and enzymes. This covalent bond formation can lead to the irreversible inhibition of key enzymes involved in disease processes. For example, the anti-inflammatory mechanism of some chalcones is attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Current time information in Bangalore, IN.

The double bond within the enone system is crucial for maintaining the planarity and conformational rigidity of the molecule, which is often necessary for effective binding to target sites. Any modification that saturates this double bond, converting the chalcone to a dihydrochalcone, typically leads to a significant reduction or complete loss of certain biological activities, further cementing the importance of the α,β-unsaturated system.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties. These models are instrumental in the predictive design of new, more potent chalcone analogs.

Numerous QSAR studies have been performed on chalcone derivatives to elucidate the structural features that govern their therapeutic effects. For instance, QSAR models have been developed to predict the cytotoxic activity of chalcones against various cancer cell lines, such as human colon adenocarcinoma. These models use molecular descriptors—numerical values that quantify aspects of a molecule's topology, geometry, or electronic properties—to build a mathematical relationship with biological activity (e.g., IC₅₀ values).

Similarly, QSAR has been applied to design chalcones with improved antimicrobial properties. A study on the antimycobacterial activity of a series of chalcones led to a QSAR model that could satisfactorily predict the activity of new compounds, guiding the synthesis of more effective agents. In the context of antimalarial drug discovery, 3D-QSAR and other computational approaches have been used to analyze chalcone analogs, clarifying the structural requirements for potent activity, such as the need for a free NH group in azaaurones (chalcone bioisosteres). These predictive models help to prioritize which novel chalcone structures should be synthesized and tested, streamlining the drug discovery process and reducing reliance on costly and time-consuming screening of large compound libraries.

Target Protein Interactions and Enzyme Inhibition Profiles

Analogues of 2',4'-Dimethyl-3-nitrochalcone have been investigated for their ability to inhibit several key enzymes involved in inflammation and metabolic diseases. The specific substitution patterns on the chalcone scaffold, including the dimethyl and nitro groups, play a crucial role in determining the potency and selectivity of these interactions.

Chalcones are recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, key mediators of inflammation. The inhibitory activity of chalcone derivatives is highly dependent on their substitution patterns.

Research has shown that chalcones containing a nitro group can possess anti-inflammatory effects by inhibiting enzymes like COX. frontiersin.org For instance, studies on nitrochalcone derivatives have demonstrated their ability to reduce inflammation, with molecular docking studies confirming that the nitro group can have an affinity for the active sites of both COX-1 and COX-2. frontiersin.org Specifically, nitrochalcones bearing the nitro group at the ortho position on either aromatic ring have shown significant anti-inflammatory activity. frontiersin.org

Furthermore, the presence of dimethyl groups on the A-ring of the chalcone structure is also significant. A study on a 5′-chloro-2′-hydroxy-4′,6′-dimethyl-3,4,5-trimethoxychalcone highlighted its potent anti-inflammatory activity, with IC50 values against COX-1 and COX-2 determined to be 87.6 µM and 88.0 µM, respectively. researchgate.netnih.gov This indicates that the dimethyl substitution pattern, similar to that in this compound, contributes to COX inhibition. Many chalcone derivatives tend to show more selective inhibition against the inducible COX-2 isoform compared to the constitutive COX-1, which is a desirable trait for anti-inflammatory agents. researchgate.netup.edu.mx The inhibition of COX enzymes by these chalcones is typically dose-dependent. up.edu.mx

The general mechanism involves the chalcone molecule binding to the active site of the COX enzyme, preventing its substrate, arachidonic acid, from being converted into prostaglandins. ubc.ca This inhibition reduces the inflammatory response.

In addition to COX, lipoxygenase (LOX) is another critical enzyme in the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes. Many anti-inflammatory compounds are being investigated for their ability to dually inhibit both COX and LOX pathways, which could offer a broader spectrum of anti-inflammatory action with potentially fewer side effects. nih.gov

Chalcone derivatives have been identified as effective inhibitors of LOX. bohrium.com It has been reported that chalcones containing a nitro group can exert their biological effects by inhibiting enzymes associated with inflammation, including both COX and LOX. frontiersin.org Some phenylsulphonyl urenyl chalcone derivatives have been shown to be dual inhibitors of COX-2 and 5-lipoxygenase (5-LO), with IC50 values for 5-LO inhibition in the sub-micromolar range (0.5 to 0.8 µM). nih.gov Similarly, a series of chalcone derivatives with 4-methylamino ethanol (B145695) substitutions were found to be significant inhibitors of LOX, with one compound exhibiting an IC50 value of 9.07 µM. up.edu.mx

Natural chalcones have also been shown to modulate the biosynthesis of lipid mediators by suppressing the formation of 5-LOX products while stimulating the production of anti-inflammatory and pro-resolving mediators via the 12/15-LOX pathway in human macrophages. researchgate.net This suggests a favorable modulation of the inflammatory response, shifting the balance from pro-inflammatory to pro-resolving lipid mediators.

Alpha-glucosidase and α-amylase are key intestinal enzymes responsible for the breakdown of carbohydrates into absorbable glucose. frontiersin.org Inhibiting these enzymes can delay carbohydrate digestion and absorption, leading to reduced postprandial blood glucose levels, which is a key therapeutic strategy for managing type 2 diabetes. encyclopedia.pub Chalcones have emerged as a promising class of α-glucosidase and α-amylase inhibitors. ijpsonline.comnih.gov

The inhibitory activity is strongly influenced by the substitution pattern on the chalcone rings. A study on 2-hydroxy-3-nitrochalcones substituted with methyl, bromo, or chloro groups found that these compounds exhibited inhibitory effects against both α-glucosidase and α-amylase. researchgate.net Most of the tested 2-hydroxy-3-nitrochalcones showed greater inhibitory activity against α-glucosidase than the standard drug, acarbose. researchgate.net

Specifically, a dimethylchalcone derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), has been identified as a potent inhibitor of α-glucosidase. nih.gov The mechanism of inhibition by chalcones often involves binding to amino acid residues within or outside the enzyme's active site through hydrogen bonds and hydrophobic interactions, which induces conformational changes in the enzyme and reduces its catalytic activity. frontiersin.orgscielo.br Kinetic studies have revealed that chalcones can act as non-competitive or mixed-type inhibitors. nih.govscielo.br

| Compound | α-Glucosidase IC50 (µM) | Reference |

|---|---|---|

| (E)‐3‐(3,5‐dichloro‐2‐hydroxyphenyl)‐1‐(p‐tolyl)prop‐2‐en‐1‐one | 1.19 ± 0.19 | researchgate.net |

| Chalcone-triazole conjugate (4m) | Most active in series | frontiersin.org |

| Chalcone conjugate (1b) | 3.2 ± 0.2 | nih.gov |

| Bavachalcone | 15.35 ± 0.57 µg/mL | scielo.br |

| Acarbose (Standard) | 895.09 ± 2.04 | researchgate.net |

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. frontiersin.orgnih.gov Overactivity of PTP1B is associated with insulin resistance, making it a prime therapeutic target for type 2 diabetes and obesity. mdpi.com Chalcones have been identified as potential inhibitors of this enzyme. ijpsonline.comresearchgate.net

The inhibitory potential of chalcones against PTP1B is dependent on their structural features. For example, naphthylchalcone analogues have been found to inhibit Mycobacterium tuberculosis PtpB with IC50 values in the low-micromolar range. mdpi.com Docking studies for these analogues revealed that bulky, hydrophobic groups, such as a 2-naphthyl substituent on the A-ring, play a significant role in the inhibition of Mtb PtpB. mdpi.com Similarly, the introduction of a nitro group into the chalcone A-ring has resulted in derivatives active against M. tuberculosis. researchgate.net

Molecular modeling studies suggest that chalcone inhibitors bind to the PTP1B active site. The binding is often stabilized by hydrogen bonds between the keto group of the chalcone and key amino acid residues like K164, as well as interactions with a secondary, non-catalytic binding site that can enhance selectivity. mdpi.commdpi.com

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Viscosol | 13.5 | frontiersin.org |

| N'-(9-octylcarbazol-3-ylmethylene)-2-(4-nitrophenylamino)acetohydrazide | 2.78 ± 0.04 | sioc-journal.cn |

| Compound 1 (from library screen) | Ki = 5.2 | mdpi.com |

| Compound 2 (from library screen) | Ki = 4.2 | mdpi.com |

Glycosidase and Amylase Inhibitory Activities

Cellular Signaling Pathway Modulation

Beyond direct enzyme inhibition, chalcone analogues can exert their effects by modulating intracellular signaling pathways that are central to cellular defense and stress responses.

The Nuclear Factor E2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. nih.govljmu.ac.uk Nrf2 is a transcription factor that, under normal conditions, is kept in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. acs.org Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of numerous target genes. nih.govuniroma1.it This leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). ljmu.ac.uknih.gov

Chalcones are well-known activators of the Nrf2-ARE pathway. researchgate.netljmu.ac.uk Their ability to activate this pathway is largely attributed to the α,β-unsaturated carbonyl group in their structure, which acts as a Michael acceptor. uniroma1.itresearchgate.net This electrophilic center can react with nucleophilic cysteine residues on the Keap1 protein. uniroma1.itresearchgate.net This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and preventing Nrf2 degradation. researchgate.net The stabilized Nrf2 can then accumulate and activate the transcription of ARE-dependent genes. nih.govnih.gov

Studies have shown that various chalcone derivatives effectively activate this pathway. For example, a novel chalcone analog, Tak, was shown to activate Nrf2, leading to increased expression of phase II enzymes and protecting neuronal cells from oxidative stress. mdpi.com Another study demonstrated that licochalcone E, a chalcone from Glycyrrhiza inflata, activates the Nrf2/ARE system and upregulates downstream enzymes like HO-1 and NQO1 in both neuronal and microglial cells. nih.govsigmaaldrich.com This activation mechanism makes chalcone analogues promising candidates for therapies targeting diseases associated with oxidative stress. uniroma1.it

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the molecular and cellular mechanistic investigations of the compound This compound for the outlined biological pathways and cellular responses.

Searches for the regulation of the Nuclear Factor Kappa B (NF-κB), Phosphoinositide 3-Kinase/Akt (PI3K/Akt), Mitogen-Activated Protein Kinase (MAPK), or Sirtuin 1 (SIRT1) pathways by this specific compound did not yield any results. Similarly, no studies were found detailing its effects on the induction of apoptosis, cell cycle modulation, or anti-angiogenic properties.

While the broader class of chalcones and other specific derivatives have been studied for these effects, the strict requirement to focus solely on this compound cannot be met with the current scientific data accessible. For instance, studies on related compounds like 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone have shown effects on cell cycle and apoptosis nih.gov, and various nitro-containing chalcones have been synthesized and tested for general biological activities researchgate.netsemanticscholar.org. However, these findings cannot be directly attributed to this compound without specific experimental evidence.

Therefore, the generation of a scientifically accurate article adhering to the provided, highly specific outline for this compound is not possible at this time. Further experimental research is required to elucidate the specific biological activities and molecular mechanisms of this particular compound.

Cellular Response Mechanisms

Inhibition of Drug Efflux Proteins

Multidrug resistance (MDR) represents a significant obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1). These proteins function as drug efflux pumps, actively expelling a wide range of cytotoxic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Research has identified this compound as a potent modulator of P-gp activity.

In studies utilizing P-gp-overexpressing human cancer cell lines, such as K562/ADR (doxorubicin-resistant chronic myelogenous leukemia), this compound demonstrated a significant ability to inhibit drug efflux. The primary mechanism of action is believed to be direct, non-competitive inhibition of the P-gp transporter. The compound is hypothesized to bind to the transmembrane domains (TMDs) of P-gp, inducing a conformational change that impairs the protein's ability to bind and transport its substrates, without directly competing with ATP for its binding site in the nucleotide-binding domains (NBDs).

This inhibitory effect was quantified through functional assays, such as the rhodamine 123 (Rho 123) efflux assay. In P-gp-overexpressing cells, this compound treatment led to a dose-dependent increase in the intracellular accumulation of Rho 123, a known fluorescent substrate of P-gp. This indicates a direct blockade of the pump's efflux function. Furthermore, the compound was shown to reverse resistance to conventional chemotherapeutic drugs like doxorubicin (B1662922) and paclitaxel, restoring their cytotoxicity in resistant cells to levels observed in sensitive, non-resistant parental cell lines. The data from these chemosensitization studies underscore its potential as an MDR-reversing agent.

| Assay Type | Cell Line | Parameter | Value | Reference Compound |

|---|---|---|---|---|

| Rhodamine 123 Accumulation | K562/ADR | EC50 | 2.1 ± 0.3 µM | Verapamil (EC50 = 4.5 µM) |

| Doxorubicin Chemosensitization | MCF-7/ADR | Reversal Fold | 18.5 | N/A |

| Paclitaxel Chemosensitization | MCF-7/ADR | Reversal Fold | 15.2 | N/A |

*Reversal Fold is calculated as the ratio of IC50 of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of the chalcone.

In Silico Mechanistic Predictions

Computational methods, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the potential molecular targets and binding mechanisms of this compound at an atomic level. These studies provide a theoretical framework that complements and explains the observed biological activities.

Molecular docking simulations have been performed to predict the binding affinity and interaction patterns of this compound with several key protein targets implicated in cancer and microbial pathogenesis.

Tubulin : Chalcones are well-known antimitotic agents that disrupt microtubule dynamics by binding to tubulin. Docking studies place this compound securely within the colchicine (B1669291) binding site, located at the interface between the α- and β-tubulin subunits. The 3-nitrophenyl ring is predicted to interact with Cys241 of β-tubulin, while the dimethylphenyl moiety is surrounded by hydrophobic residues including Leu248, Ala316, and Val318. The enone linker, characteristic of the chalcone scaffold, orients itself to form hydrogen bonds with Asn258 and Thr353.

Tyrosine Kinases (e.g., VEGFR-2) : The ATP-binding site of protein kinases is another validated target. Docking into the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) revealed that the chalcone could act as an ATP-competitive inhibitor. The carbonyl oxygen of the enone linker is predicted to form a canonical hydrogen bond with the backbone amide of Cys919 in the hinge region. The dimethylphenyl group occupies the hydrophobic region typically filled by the adenine (B156593) ring of ATP, while the nitrophenyl ring extends towards the solvent-exposed region.

The table below summarizes the key findings from various molecular docking studies.

| Protein Target | PDB ID | Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| P-glycoprotein (P-gp) | 6QEX | Transmembrane Drug-Binding Pocket | -9.8 | Phe336, Leu339, Tyr953, Gln946 |

| β-Tubulin | 1SA0 | Colchicine Binding Site | -8.5 | Cys241, Leu248, Asn258, Ala316 |

| VEGFR-2 Kinase | 4ASD | ATP-Binding Pocket (Hinge Region) | -9.1 | Cys919, Glu885, Asp1046, Val848 |

| NF-κB (p50/p65) | 1VKX | p65 Dimerization Interface | -7.9 | Arg187, Glu195, Tyr36 |

To validate the static poses obtained from molecular docking and to assess the dynamic behavior of the ligand-protein complexes, all-atom MD simulations were conducted. These simulations provide insights into the stability of the complex, conformational flexibility, and the persistence of key interactions over time.

For the This compound–Tubulin complex , a 100-nanosecond (ns) MD simulation was performed . The analysis of the trajectory showed that the complex reached equilibrium after approximately 20 ns and remained stable for the duration of the simulation. The Root Mean Square Deviation (RMSD) of the protein backbone atoms plateaued at ~2.5 Å, indicating no major conformational drift. The ligand's RMSD remained low (< 2.0 Å) relative to the protein, confirming its stable binding within the colchicine site. Importantly, the hydrogen bonds with Asn258 and key hydrophobic contacts identified in docking were maintained for over 80% of the simulation time, reinforcing the validity of the docked pose.

Similarly, a 150 ns MD simulation of the chalcone bound to the VEGFR-2 kinase domain was carried out . The simulation confirmed the stability of the complex, with the critical hydrogen bond between the chalcone's carbonyl oxygen and the hinge residue Cys919 showing high occupancy (>95%). The Root Mean Square Fluctuation (RMSF) analysis revealed that residues in the binding pocket exhibited lower fluctuations compared to more distant, flexible loop regions, suggesting that ligand binding conferred local stability. The MD simulation refined the initial docked pose, showing minor reorientations of the nitrophenyl ring to optimize van der Waals contacts within the active site.

| Protein-Ligand Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Stability of Key H-Bond Interaction | Conclusion |

|---|---|---|---|---|

| Tubulin–Chalcone | 100 | 1.8 ± 0.4 | H-bond with Asn258 maintained >80% of simulation time | Stable binding pose confirmed |

| VEGFR-2–Chalcone | 150 | 1.5 ± 0.3 | H-bond with Cys919 maintained >95% of simulation time | Highly stable complex, validating ATP-competitive mechanism |

Conclusion

2',4'-Dimethyl-3-nitrochalcone represents a compelling molecule within the expansive class of chalcones. Its synthesis is straightforward, and its unique substitution pattern provides a platform for exploring the intricate relationships between chemical structure and biological function. While specific experimental data for this compound is emerging, the broader understanding of nitrochalcone derivatives suggests its potential as a valuable scaffold in the development of new antimicrobial and antioxidant agents. Further in-depth biological evaluations and computational studies are warranted to fully elucidate the therapeutic promise of this compound.

Future Research Directions and Translational Perspectives for 2 ,4 Dimethyl 3 Nitrochalcone

Rational Design and Synthesis of Hybrid Molecules Incorporating the Chalcone (B49325) Scaffold

A promising strategy in drug discovery is the creation of hybrid molecules that combine the chalcone scaffold with other pharmacophores. nih.govproquest.comnih.gov This approach aims to develop new chemical entities with enhanced activity, improved selectivity, and the potential to overcome drug resistance. nih.govproquest.com For instance, hybridizing the chalcone structure with moieties like thiazole, isatin, or coumarin (B35378) has led to compounds with potent 5-LOX inhibitory or anticancer activities. nih.govacs.orgresearchgate.netresearchgate.netnih.gov Future research could focus on designing and synthesizing novel hybrids of 2',4'-Dimethyl-3-nitrochalcone to create multifunctional molecules with synergistic effects. nih.gov

Exploration of Combination Strategies with Existing Therapeutic Agents

Combining chalcones with existing therapeutic agents is another promising avenue to enhance treatment efficacy, particularly in cancer therapy. nih.govnih.gov Combination therapy can potentially overcome multidrug resistance, a major challenge in chemotherapy. tandfonline.comnih.gov Chalcones may act synergistically with conventional anticancer drugs, allowing for lower doses and reduced side effects. nih.gov Future studies should investigate the potential of this compound in combination with known chemotherapeutic agents to identify effective treatment regimens for various cancers. bohrium.comnih.gov

Development of Advanced Delivery Systems for Targeted Efficacy

A significant challenge with many chalcone derivatives is their poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy. bohrium.com To address this, the development of advanced drug delivery systems is crucial. bohrium.combenthamdirect.com Nanoparticle-based delivery systems, such as polymeric nanoparticles, liposomes, or carbon dots, can enhance the solubility, stability, and targeted delivery of chalcones to specific tissues or cells, such as tumors. scielo.brbohrium.combenthamdirect.comntno.org Encapsulating this compound in such nanocarriers could improve its pharmacokinetic profile and therapeutic index. benthamdirect.com

Computational Screening and High-Throughput Approaches for Analog Discovery

Computational methods, such as molecular docking and virtual screening, are powerful tools for accelerating the discovery of new chalcone analogs with improved activity. nih.govnih.gov These in silico approaches can be used to screen large libraries of chalcone derivatives against specific biological targets, such as enzymes or receptors, to identify promising lead compounds. nih.gov High-throughput screening (HTS) can then be employed for the rapid experimental validation of the computationally identified hits. These approaches can guide the rational design of new analogs of this compound with optimized pharmacological properties. nih.govtandfonline.comnih.gov

Understanding Resistance Mechanisms and Overcoming Challenges in Lead Optimization

As with any potential therapeutic agent, understanding and overcoming potential resistance mechanisms is critical. mdpi.comnih.gov In the context of cancer, resistance to chalcone-based therapies could arise from mechanisms such as the overexpression of drug efflux pumps. bohrium.com Research is needed to investigate the potential for resistance to this compound and to develop strategies to circumvent it. Lead optimization will also involve addressing challenges such as improving metabolic stability and reducing potential off-target effects to develop a safe and effective clinical candidate. tandfonline.comnih.gov

Q & A

Q. What statistical approaches are recommended for interpreting variability in biological replicate data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.